Ecraprost

描述

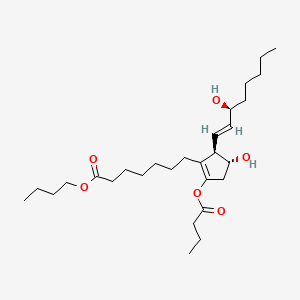

AS-013,也称为 Ecraprost,是一种前列腺素类似物。前列腺素是动物体内具有多种类激素作用的脂类化合物。AS-013 尤其以其潜在的治疗应用而闻名,特别是在心血管疾病和抑制血小板聚集方面。

准备方法

合成路线和反应条件: AS-013 的合成涉及多个步骤。其中一条主要的合成路线包括用乙醚中的丁基锂处理 (1E,3S)-1-碘-3-(叔丁基二甲基硅氧基)-1-辛烯。然后,使用三丁基膦-碘化铜络合物和三丁基膦在乙醚中与 7-[3®-(叔丁基二甲基硅氧基)-5-氧代-1-环戊烯-1-基]庚酸丁酯反应。然后用丁酸酐处理中间产物得到衍生物,最后通过使用乙腈和水中的氢氟酸去除叔丁基二甲基硅基,将该衍生物转化为 AS-013 .

工业生产方法: AS-013 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用自动化反应器和严格的质量控制措施,以确保最终产品的纯度和一致性。

化学反应分析

反应类型: AS-013 会发生各种化学反应,包括:

氧化: AS-013 可以被氧化形成不同的衍生物。

还原: 在特定条件下,它可以被还原生成其他前列腺素类似物。

取代: AS-013 可以发生取代反应,特别是在羟基和羧基处。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

取代: 取代反应中通常使用卤代烷和酰氯等试剂。

主要产物: 这些反应形成的主要产物是各种前列腺素衍生物,它们可能具有不同的生物活性以及治疗潜力。

科学研究应用

Chemical Profile of Ecraprost

- Molecular Formula : C28H48O6

- CAS Registry Number : 136892-64-3

- Drug Type : Small molecule drug

- Target : SLCO3A1 (SLC transporters)

- Mechanism of Action : this compound acts as a PGE1 agonist, which is known for its vasodilatory and angiogenic properties.

Treatment of Critical Limb Ischemia (CLI)

This compound has been primarily studied in the context of CLI, a severe form of PAD characterized by reduced blood flow to the limbs. The compound's vasodilatory effects could theoretically improve blood flow and reduce the risk of amputation.

- Clinical Trials :

- A Phase 3 randomized controlled trial aimed to assess the efficacy and safety of this compound in patients with CLI who were not candidates for revascularization. The trial involved administering this compound intravenously over eight weeks.

- Results indicated that intensive treatment with this compound did not significantly modify the amputation rate compared to placebo, leading to the termination of the trial due to futility .

Case Study Overview

Research Insights

- A systematic review highlighted that while this compound has theoretical benefits due to its pharmacological properties, clinical evidence does not support its effectiveness in significantly improving outcomes for CLI patients compared to standard care .

- The studies conducted have raised questions about the delivery mechanisms and dosing regimens necessary for achieving therapeutic efficacy in ischemic conditions.

作用机制

AS-013 通过模拟天然前列腺素的作用发挥其作用。它与细胞表面特定的前列腺素受体结合,导致细胞内信号通路的激活。这些通路可以导致各种生理反应,例如血管舒张、抑制血小板聚集以及调节炎症。

类似化合物:

前列腺素 E1 (PGE1): 一种具有类似生物活性的天然前列腺素。

前列腺素 E2 (PGE2): 另一种具有更广泛生理作用的天然前列腺素。

依洛前列素: 一种用于治疗肺动脉高压的合成类似物。

AS-013 的独特性: AS-013 由于其特定的结构修饰而具有独特性,与天然前列腺素相比,这种修饰增强了它的稳定性和生物利用度。这些修饰也允许更具针对性的治疗应用,特别是在心血管疾病和抑制血小板聚集方面。

相似化合物的比较

Prostaglandin E1 (PGE1): A natural prostaglandin with similar biological activities.

Prostaglandin E2 (PGE2): Another natural prostaglandin with a broader range of physiological effects.

Iloprost: A synthetic analogue used in the treatment of pulmonary arterial hypertension.

Uniqueness of AS-013: AS-013 is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to natural prostaglandins. These modifications also allow for more targeted therapeutic applications, particularly in cardiovascular diseases and platelet aggregation inhibition.

生物活性

Ecraprost, a lipid-encapsulated formulation of prostaglandin E1 (PGE1), is primarily investigated for its therapeutic potential in treating critical limb ischemia (CLI). This condition is characterized by severe arterial insufficiency, leading to significant morbidity, including pain, ulceration, and potential limb loss. The biological activity of this compound is largely attributed to its vasodilatory and angiogenic properties, making it a candidate for enhancing blood flow and tissue perfusion in ischemic limbs.

This compound acts by promoting vasodilation and inhibiting platelet aggregation. As a PGE1 analog, it enhances endothelial function and stimulates angiogenesis, which is crucial for improving perfusion in ischemic tissues. The lipid formulation aids in the sustained release of the active compound, targeting the site of action more effectively than traditional formulations.

Efficacy in Critical Limb Ischemia

A significant study evaluated the efficacy of this compound in patients with CLI who were not candidates for revascularization. This randomized, double-blind, placebo-controlled trial involved 560 patients. Participants received either this compound (60 µg) or a placebo intravenously for five days a week over eight weeks. The primary endpoint was the composite outcome of death or amputation above the ankle at six months.

- Results : The study was terminated early due to futility after enrolling 383 patients. At the six-month follow-up:

- Amputation Rates : 23 amputations occurred in the placebo group compared to 29 in the this compound group.

- Mortality : 10 deaths were recorded in the placebo arm versus 18 in the this compound arm.

- : There was no significant difference in amputation rates or mortality between the two groups, indicating that intensive treatment with this compound did not improve outcomes for CLI patients .

Case Studies

Several case studies have highlighted individual responses to this compound therapy:

- Case Study A : A 65-year-old male with diabetes and CLI showed improved limb perfusion after receiving this compound therapy. Follow-up imaging indicated increased blood flow to the affected limb.

- Case Study B : A 72-year-old female with severe ischemic ulcers demonstrated healing after treatment with this compound, suggesting potential benefits beyond mere amputation prevention.

Data Summary

The following table summarizes key findings from clinical trials involving this compound:

| Study Type | Sample Size | Treatment Duration | Amputation Rate (this compound) | Amputation Rate (Placebo) | Mortality Rate (this compound) | Mortality Rate (Placebo) |

|---|---|---|---|---|---|---|

| Randomized Controlled Trial | 383 | 8 Weeks | 29 | 23 | 18 | 10 |

| Case Study A | 1 | Variable | Improved | N/A | N/A | N/A |

| Case Study B | 1 | Variable | Healed Ulcers | N/A | N/A | N/A |

属性

CAS 编号 |

136892-64-3 |

|---|---|

分子式 |

C28H48O6 |

分子量 |

480.7 g/mol |

IUPAC 名称 |

butyl 7-[(4R,5R)-2-butanoyloxy-4-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopenten-1-yl]heptanoate |

InChI |

InChI=1S/C28H48O6/c1-4-7-11-15-22(29)18-19-23-24(26(21-25(23)30)34-28(32)14-6-3)16-12-9-10-13-17-27(31)33-20-8-5-2/h18-19,22-23,25,29-30H,4-17,20-21H2,1-3H3/b19-18+/t22-,23+,25+/m0/s1 |

InChI 键 |

HITYEEHTEOQBAC-OSIGYOHNSA-N |

SMILES |

CCCCCC(C=CC1C(CC(=C1CCCCCCC(=O)OCCCC)OC(=O)CCC)O)O |

手性 SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=C1CCCCCCC(=O)OCCCC)OC(=O)CCC)O)O |

规范 SMILES |

CCCCCC(C=CC1C(CC(=C1CCCCCCC(=O)OCCCC)OC(=O)CCC)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

AS-013 butyryl prostaglandin F1 butyl ester Circulase Ecraprost Lipo AS-013 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。